AChE/BuChE-IN-2

Description

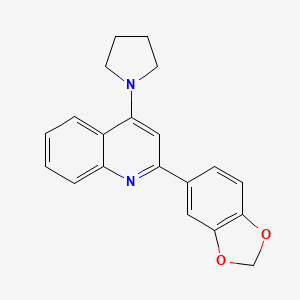

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18N2O2 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4-pyrrolidin-1-ylquinoline |

InChI |

InChI=1S/C20H18N2O2/c1-2-6-16-15(5-1)18(22-9-3-4-10-22)12-17(21-16)14-7-8-19-20(11-14)24-13-23-19/h1-2,5-8,11-12H,3-4,9-10,13H2 |

InChI Key |

BJQZRZYHRTZRQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Enzymatic Inhibition Profile and Mechanism of Action of Ache/buche in 2

In Vitro Inhibition of Acetylcholinesterase (AChE) by AChE/BuChE-IN-2

This compound demonstrates notable inhibitory effects on acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132).

Determination of IC50 and Ki Values for AChE Inhibition

The potency of this compound against AChE has been quantified by its half-maximal inhibitory concentration (IC50). Studies have established the IC50 value for AChE inhibition to be 0.72 μM. tandfonline.comresearchgate.net Further kinetic analysis has determined the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity to the enzyme. However, specific Ki values for the inhibition of AChE by the graveolinine (B3190408) derivative this compound (compound 5f) are not detailed in the primary cited literature. Another study on a different compound also labeled '5f' reported a Ki of 0.74 μM. tandfonline.com

Inhibitory Potency of this compound against Acetylcholinesterase (AChE)

| Parameter | Value | Source |

|---|---|---|

| IC50 | 0.72 μM | tandfonline.comresearchgate.net |

| Ki | Data not available in the primary source |

Kinetic Characterization of AChE Inhibition by this compound (e.g., Competitive, Non-competitive, Mixed-type)

Kinetic studies, including analysis via Lineweaver-Burk plots, have been conducted to elucidate the mechanism by which this compound inhibits AChE. researchgate.net The results from these investigations indicate that the compound acts as a non-competitive inhibitor of AChE. tandfonline.comresearchgate.net This mode of inhibition suggests that this compound binds to a site on the enzyme that is distinct from the active site where the substrate acetylcholine binds, thereby reducing the catalytic activity of the enzyme without preventing substrate binding.

In Vitro Inhibition of Butyrylcholinesterase (BuChE) by this compound

In addition to its effects on AChE, this compound is also a potent inhibitor of butyrylcholinesterase.

Determination of IC50 and Ki Values for BuChE Inhibition

The inhibitory potency of this compound against BuChE is significantly greater than its effect on AChE. The reported IC50 value for BuChE inhibition is 0.16 μM. tandfonline.comresearchgate.net This demonstrates a strong inhibitory action on this secondary cholinesterase enzyme. Information regarding the specific inhibition constant (Ki) for BuChE inhibition by this compound is not available in the reviewed scientific literature.

Inhibitory Potency of this compound against Butyrylcholinesterase (BuChE)

| Parameter | Value | Source |

|---|---|---|

| IC50 | 0.16 μM | tandfonline.comresearchgate.net |

| Ki | Data not available in the primary source |

Kinetic Characterization of BuChE Inhibition by this compound

While the kinetic mechanism for AChE inhibition by this compound has been identified, detailed kinetic characterization for its inhibition of BuChE is not specified in the primary research. researchgate.net Therefore, whether the inhibition is competitive, non-competitive, or mixed-type for BuChE has not been reported.

Selectivity Ratio Analysis of this compound for AChE vs. BuChE

The selectivity of an inhibitor for AChE versus BuChE is a critical aspect of its pharmacological profile. The selectivity index is typically calculated as the ratio of the IC50 value for AChE to the IC50 value for BuChE (SI = IC50 AChE / IC50 BuChE). Based on the reported IC50 values of 0.72 μM for AChE and 0.16 μM for BuChE, this compound shows a clear preference for inhibiting BuChE. tandfonline.comresearchgate.net

The selectivity ratio is calculated as: Selectivity Ratio = (IC50 for AChE) / (IC50 for BuChE) = 0.72 μM / 0.16 μM = 4.5

This indicates that this compound is 4.5-fold more selective for BuChE than for AChE.

Molecular Interactions and Binding Modes within Cholinesterase Active Sites

Molecular modeling studies have provided critical insights into how this compound interacts with the complex three-dimensional structures of both AChE and BuChE. The binding occurs within a deep and narrow gorge that contains the active sites of these enzymes.

Interactions with the Catalytic Anionic Subsite (CAS)

The Catalytic Anionic Subsite (CAS), located at the base of the active site gorge, is crucial for the initial binding of the positively charged choline (B1196258) moiety of acetylcholine through cation-π interactions. It is characterized by the presence of key aromatic amino acid residues. In AChE, a critical residue within the CAS is Trp86 . nih.govnih.gov Molecular docking simulations of various inhibitors show that interactions with Trp86 are fundamental for anchoring ligands within the catalytic site. nih.gov While the specific interactions of this compound with the CAS have not been explicitly detailed in publicly available literature, its non-competitive inhibition of AChE suggests that its primary binding site may be outside of the CAS, though allosteric effects on this subsite cannot be ruled out. nih.gov

For BuChE, the analogous key residue in the CAS is Trp82 . rsc.org The larger and more flexible nature of the BuChE active site, partly due to the substitution of certain bulky aromatic residues found in AChE with smaller aliphatic ones, allows for different binding conformations. researchgate.net

Interactions with the Peripheral Anionic Site (PAS)

The Peripheral Anionic Site (PAS) is located at the entrance of the active site gorge and plays a role in guiding the substrate towards the catalytic machinery. researchgate.netnih.gov It is also implicated in allosteric modulation of the enzyme's activity. In AChE, the PAS is composed of several aromatic residues, including Tyr72 , Tyr124 , Trp286 , and Tyr341 . nih.gov Molecular docking studies of various ligands have highlighted the importance of π-π stacking and hydrogen bonding interactions with these PAS residues. nih.govnih.gov For instance, the interaction with Tyr337 and Tyr124 has been noted as crucial for the binding of certain inhibitors. nih.gov The non-competitive inhibition mechanism of this compound strongly suggests that it binds to the PAS, thereby inducing a conformational change that inhibits the enzyme's function without directly blocking the catalytic triad. nih.gov

In BuChE, the PAS is less defined by aromatic residues compared to AChE. However, residues such as Asp70 and Tyr332 are considered key components of the BuChE peripheral site, playing a role in the initial binding of ligands. nih.govrsc.orgresearchgate.net

Role of Specific Amino Acid Residues in Ligand Binding

The binding affinity and orientation of an inhibitor within the cholinesterase active site gorge are determined by a network of interactions with specific amino acid residues.

In Acetylcholinesterase (AChE):

Trp86 and Tyr337: These residues are central to the CAS and are involved in cation-π and π-π stacking interactions, respectively, which are critical for stabilizing ligands. nih.gov

Phe338 and Tyr341: These residues contribute to the hydrophobic environment of the active site gorge and can form hydrophobic and π-alkyl interactions with inhibitors. nih.gov

Tyr124 and Phe295: Located within the PAS and mid-gorge region, these residues interact with ligands through hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Trp286: A key residue of the PAS, it engages in π-π stacking interactions with the aromatic moieties of inhibitors. nih.gov

In Butyrylcholinesterase (BuChE):

Trp82: The primary residue in the CAS, analogous to Trp86 in AChE, it forms crucial cation-π interactions. nih.govrsc.org

Tyr332 and Asp70: These residues are critical to the PAS of BuChE, with Tyr332 being implicated in substrate and inhibitor binding. nih.govrsc.orgresearchgate.net

His438: Part of the catalytic triad, this residue can also form hydrogen bonds with inhibitors. researchgate.net

Leu286 and Val288: These aliphatic residues replace the bulkier phenylalanines (Phe295 and Phe297) found in AChE, contributing to a larger and more flexible acyl-binding pocket in BuChE. researchgate.net

Molecular modeling of this compound, also known as compound 5f, indicates it binds within the active site gorge of both enzymes, but the precise amino acid contacts that define its non-competitive inhibition of AChE and potent inhibition of BuChE are based on these well-established interaction sites. nih.gov

Chemical Synthesis and Derivatization Strategies for Ache/buche in 2 Analogues

Synthetic Pathways for Core Scaffold Construction

The synthesis of dual AChE and BuChE inhibitors often begins with the construction of a core scaffold that can interact with both enzymes. Common scaffolds include biphenyl (B1667301), quinazoline (B50416), and chalcone (B49325) structures, which serve as a foundation for further chemical modification.

One prevalent core structure in dual cholinesterase inhibitors is the biphenyl scaffold . The synthesis of biphenyl derivatives can be achieved through various methods, including the Suzuki-Miyaura reaction, which is a versatile method for creating carbon-carbon bonds. For instance, a series of biphenyl derivatives can be synthesized starting from a biphenyl core, which is then elaborated through several steps. A general synthetic route might involve the acylation of a biphenyl compound, followed by the introduction of various amine-containing side chains. For example, a biphenyl core can be reacted with an acyl chloride, such as Cl(CH₂)nCOCl, in the presence of a suitable solvent like carbon disulfide (CS₂). The resulting intermediate can then be reacted with a variety of secondary or heterocyclic amines in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in acetonitrile (B52724) (CH₃CN). Current time information in Bangalore, IN.

Another important class of scaffolds is the quinazoline derivatives . These can be synthesized through multicomponent reactions, which offer the advantage of creating complex molecules in a single step with high yields. researchgate.net One common method involves the reaction of an anthranilamide with various aromatic aldehydes under acidic conditions. lew.ro For example, 2-substituted-quinazolin-4(3H)-ones can be prepared from the reaction of anthranilamide and an aromatic aldehyde using an acid catalyst. lew.ro More complex quinazoline derivatives can be synthesized using N-methylisatoic anhydride (B1165640) as a starting material. ajol.info

Chalcone-based scaffolds are also frequently employed in the design of cholinesterase inhibitors. The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation reaction. mdpi.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. For example, 1-(4-((2-hydroxybenzyl)amino)phenyl)ethanone can be reacted with a substituted aromatic aldehyde in the presence of pulverized potassium hydroxide (B78521) (KOH) in methanol (B129727) to yield the corresponding chalcone. mdpi.com

The following table summarizes some of the common core scaffolds and their typical synthetic routes.

| Core Scaffold | Typical Synthetic Route | Key Reagents and Conditions |

| Biphenyl | Acylation followed by amination | 1. Cl(CH₂)nCOCl, CS₂, 40-50 °C 2. Secondary amines, CH₃CN, K₂CO₃, KI, 50 °C |

| Quinazoline | Condensation of anthranilamide and aldehyde | Aromatic aldehydes, acid catalyst |

| Chalcone | Claisen-Schmidt condensation | Acetophenone derivative, aromatic aldehyde, KOH, methanol |

Methods for Structural Modification and Diversification of AChE/BuChE-IN-2

Once the core scaffold of a potential inhibitor like this compound is synthesized, various structural modifications can be introduced to optimize its inhibitory activity, selectivity, and pharmacokinetic properties. These modifications often target different regions of the molecule, such as the linker connecting different pharmacophores or the terminal aromatic rings.

For biphenyl-based inhibitors , structural diversification can be achieved by:

Varying the linker length : The length of the alkyl chain connecting the biphenyl core to an amine moiety can be altered. Studies have shown that the length of this linker can significantly impact the inhibitory potency against both AChE and BuChE. mdpi.com

Modifying the amine group : The terminal dimethylamino group can be replaced with other secondary amines or heterocyclic amines to explore different interactions with the enzyme's active site. Current time information in Bangalore, IN.

Altering the core flexibility : The rigid biphenyl core can be replaced with a more flexible bibenzyl core to assess the impact of conformational freedom on inhibitory activity. Current time information in Bangalore, IN.

Reduction of the carbonyl group : The carbonyl group in the linker can be reduced to a hydroxyl group, which can introduce new hydrogen bonding opportunities with the enzyme. Current time information in Bangalore, IN.

In the case of quinazoline derivatives , structural modifications can include:

Substitution on the quinazoline ring : Different functional groups can be introduced at various positions of the quinazoline ring system to modulate the electronic properties and binding interactions.

Variation of substituents on the phenyl ring : For 2-phenylquinazoline (B3120039) derivatives, the phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to influence the inhibitory activity. For example, compounds with chloro, bromo, methoxy, and hydroxy groups at the para position of the C-2 phenyl ring have shown good inhibitory activity. lew.ro

For chalcone-based inhibitors , diversification strategies often involve:

Modification of the A and B rings : Different substituents can be introduced on both aromatic rings of the chalcone scaffold. For instance, the introduction of a morpholine (B109124) ring on the A ring has been shown to favor MAO-B inhibitory activity, which can be a desirable secondary activity for a multi-target Alzheimer's disease therapeutic. tandfonline.com

Introduction of Mannich bases : Mannich base derivatives of chalcones have been synthesized and shown to be potent AChE inhibitors. tandfonline.comutm.my

The following table provides examples of structural modifications and their impact on the inhibitory activity of hypothetical this compound analogues.

| Core Scaffold | Modification Strategy | Example of Modification | Impact on Activity |

| Biphenyl | Varying linker length | Increasing the carbon chain from 2 to 4 atoms | Decreased AChE and BuChE inhibitory activity in some series mdpi.com |

| Biphenyl | Modifying amine group | Replacement of dimethylamino with piperidine (B6355638) | Can alter selectivity and potency mdpi.com |

| Quinazoline | Substitution on phenyl ring | Introduction of a 3-methoxy-4-hydroxy group | High inhibition for both AChE and BuChE lew.ro |

| Chalcone | Introduction of Mannich base | Addition of a piperidine moiety | Potent AChE inhibition tandfonline.comutm.my |

Isolation and Purification Techniques for this compound Derivatives

The isolation and purification of the synthesized this compound analogues are crucial steps to ensure the purity of the compounds for subsequent biological evaluation. The choice of purification technique depends on the physical and chemical properties of the synthesized derivatives, such as their polarity, solubility, and crystallinity.

Column chromatography is one of the most widely used techniques for the purification of organic compounds. Current time information in Bangalore, IN. In the case of biphenyl, quinazoline, and chalcone derivatives, silica (B1680970) gel is commonly used as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of the solvents is optimized to achieve good separation of the target compound from impurities and unreacted starting materials.

Recrystallization is another common method for purifying solid compounds. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For many heterocyclic compounds, including quinazoline derivatives, recrystallization from a suitable solvent like n-hexane can yield highly pure crystalline products. ajol.info

Thin-layer chromatography (TLC) is an essential tool used throughout the synthesis and purification process. It is used to monitor the progress of a reaction, to identify the components in a mixture, and to determine the purity of the isolated compounds. ajol.info

The purity of the final compounds is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) , which also serve to confirm the chemical structure of the synthesized derivatives. ajol.info

Structure Activity Relationships Sar and Structural Determinants of Ache/buche in 2 Potency

Impact of Core Structure Modifications on Cholinesterase Inhibitory Activity

The central scaffold of a molecule is fundamental to its biological activity. For cholinesterase inhibitors, the core structure dictates the initial interaction with the enzyme's active site. Research on various heterocyclic compounds has demonstrated that the nature of the core ring system is a critical determinant of inhibitory potency. scielo.br

For instance, in a series of isoflavone (B191592) derivatives, the isoflavone core serves as the foundational structure for dual inhibition of both AChE and BuChE. tandfonline.com The modification of this core, such as the introduction of different heterocyclic rings, can alter the binding affinity for the catalytic sites of these enzymes. scielo.br Studies on piperidinone derivatives have also shown that the piperidinone core is essential for their inhibitory action against cholinesterases. acgpubs.org The core structure's ability to properly orient the rest of the molecule within the enzyme's gorge is paramount for effective inhibition.

| Compound Series | Core Structure | Impact on Activity |

| Isoflavone Derivatives | Isoflavone | Provides a scaffold for dual AChE/BuChE inhibition. tandfonline.com |

| Piperidinone Derivatives | Piperidinone | Essential for cholinesterase inhibitory action. acgpubs.org |

Influence of Linker Length and Composition on Dual Target Inhibition

The linker connecting the core structure to other functional groups plays a pivotal role in achieving dual inhibition of AChE and BuChE. The length and chemical nature of this linker can determine whether the inhibitor can effectively bridge the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. rsc.org

In the case of isoflavone derivatives, the optimal linker length between the isoflavone core and an amino group was found to be two carbon atoms. tandfonline.com This specific length allows for favorable interactions within the active sites of both enzymes. Similarly, in tacrine-based hybrids, the length of the aminoalkylene linker is a key factor in their dual inhibitory activity. mdpi.com The composition of the linker, such as the presence of nitrogen atoms, can also contribute to the binding affinity through the formation of hydrogen bonds. heraldopenaccess.us

| Inhibitor Class | Optimal Linker Length | Significance |

| Isoflavone Derivatives | 2 carbon atoms | Facilitates optimal interaction with both AChE and BuChE active sites. tandfonline.com |

| Tacrine (B349632) Hybrids | Varies (e.g., aminoalkylene) | Crucial for dual binding to CAS and PAS. mdpi.com |

Effects of Substituent Groups on Inhibitory Potency and Selectivity

The type and position of substituent groups on the core structure and linker significantly modulate the inhibitory potency and selectivity of the compound. Substituents can influence electronic properties, lipophilicity, and steric interactions, all of which affect how the inhibitor binds to the enzyme.

For example, in a series of piperidinone derivatives, the presence of a nitro substituent at the para position of the benzylidene group resulted in the highest activity against AChE. acgpubs.org Conversely, a chlorine substituent led to the best inhibitory activity against BuChE and dual inhibition. acgpubs.org In another study on carbacylamidophosphate derivatives, compounds with a p-bromo-phenyl group showed high potency as AChE and BuChE inhibitors. tandfonline.comtandfonline.com The introduction of different amino groups as substituents on an isoflavone core also led to varying degrees of inhibition, with some compounds showing a preference for one enzyme over the other. tandfonline.com

The selectivity of an inhibitor for AChE versus BuChE is often expressed as a selectivity index (SI), which is the ratio of the IC50 value for BuChE to the IC50 value for AChE. researchgate.net An SI value greater than 1 indicates a preference for AChE inhibition.

| Compound Series | Substituent Group | Effect on Activity |

| Piperidinone Derivatives | p-Nitrobenzylidene | Highest AChE activity. acgpubs.org |

| Piperidinone Derivatives | p-Chlorobenzylidene | Best BuChE activity and dual inhibition. acgpubs.org |

| Carbacylamidophosphates | p-Bromo-phenyl | Potent AChE and BuChE inhibition. tandfonline.comtandfonline.com |

Conformational Analysis and Molecular Features Favoring Enzyme Interactions

The three-dimensional conformation of an inhibitor and its molecular features are critical for its interaction with the target enzyme. The active sites of both AChE and BuChE are located within a deep and narrow gorge. nih.govacs.org For an inhibitor to be effective, it must adopt a conformation that allows it to penetrate this gorge and interact with key amino acid residues.

Molecular docking and dynamics simulations are valuable tools for understanding these interactions. mdpi.comnih.gov For instance, cation-π interactions between the inhibitor and aromatic amino acid residues like Trp84 in AChE and Trp82 in BuChE are crucial for binding. tandfonline.comacs.org The larger volume of the BuChE active site gorge compared to AChE allows for the accommodation of bulkier inhibitors, which can be a basis for selectivity. acs.orgmdpi.com

Preclinical Pharmacological Evaluation of Ache/buche in 2

In Vitro Cellular Assays for Neuroprotective Effects

The neuroprotective capabilities of AChE/BuChE-IN-2 have been assessed through various in vitro cellular models, focusing on its ability to counteract cellular damage induced by oxidative stress and amyloid-beta, as well as its general effects on neural cell viability.

Protection Against Oxidative Stress-Induced Cell Injury (e.g., H2O2, glutamate)

Oxidative stress is a key factor in neuronal damage. Studies have shown that compounds with antioxidant properties can offer neuroprotection. For instance, some compounds have demonstrated the ability to protect against hydrogen peroxide (H2O2)-induced injury in HT22 hippocampal neuronal cells. nih.gov Pre-treatment with certain neuroprotective agents has been found to significantly reverse the decrease in cell viability caused by H2O2. nih.gov Similarly, other research has highlighted the neuroprotective effects of compounds against glutamate-induced oxidative stress in HT-22 cells, a model often used in neurodegeneration studies. mdpi.com Glutamate, a major excitatory neurotransmitter, can cause excitotoxicity leading to neuronal cell death, a process involving oxidative stress. nih.gov

Attenuation of Amyloid-Beta (Aβ)-Induced Cytotoxicity

This compound has demonstrated significant neuroprotective effects against amyloid-beta (Aβ)-induced cytotoxicity. In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, pretreatment with this compound at concentrations of 5, 10, and 20 μmol/L for 2 hours showed a dose-dependent increase in cell viability against Aβ₁₋₄₂-induced injury. medchemexpress.com Specifically, the compound increased cell viability to 70.9% (p < 0.05), 75.0% (p < 0.05), and 79.7% (p < 0.01) at the respective concentrations. medchemexpress.com This suggests that this compound can effectively mitigate the toxic effects of Aβ peptides on neuronal cells. medchemexpress.com Other studies have also shown that certain compounds can block cell death induced by Aβ₁₋₄₀ in PC12 cells. plos.org

Effects on Cellular Viability in Relevant Neural Cell Lines (e.g., PC12, HT-22)

The viability of neural cell lines is a crucial indicator of a compound's potential neurotoxicity or protective effects. In the absence of toxins, some compounds have been shown to be non-toxic to PC12 cells at various concentrations. frontiersin.org For example, artemisinin (B1665778) was found to not affect the viability of PC12 cells at concentrations up to 25 μM. researchgate.net Similarly, the viability of HT22 cells, a murine hippocampal neuronal cell line, can be assessed to determine the neuroprotective potential of various compounds. nih.gov The suitability of PC12 and HT22 cells for neuroprotection studies is well-established, as they are commonly used to investigate neuronal cell properties and the effects of neurotoxic insults. nih.govnih.gov

In Vitro Evaluation of Anti-Aggregatory Activity against Amyloid-Beta (Aβ)

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov Therefore, inhibiting this aggregation is a primary therapeutic strategy. This compound (also referred to as Compound 5f) has been shown to possess potent self-induced Aβ aggregation inhibition with an IC50 value of 62.52 μM. medchemexpress.com This indicates its ability to interfere with the process of Aβ fibril formation.

The Thioflavin T (ThT) fluorescence assay is a common method used to evaluate the anti-aggregating activity of compounds against both self-induced and AChE-induced Aβ aggregation. frontiersin.org It has been observed that AChE can promote the formation of Aβ fibrils, and compounds that can inhibit this process are of significant interest. nih.govfrontiersin.org Some novel compounds have demonstrated the ability to inhibit both self-induced and AChE-induced Aβ₁₋₄₂ aggregation, with some being more effective than the reference drug donepezil (B133215). frontiersin.org

In Vitro Assessment of Anti-Inflammatory Properties in Microglial Cells

Neuroinflammation, primarily mediated by microglial cells, plays a significant role in the progression of neurodegenerative diseases. frontiersin.org Compounds with anti-inflammatory properties can help mitigate this aspect of the pathology. The cholinergic system itself has an anti-inflammatory pathway, where acetylcholine (B1216132) can inhibit the synthesis and release of pro-inflammatory cytokines. nih.gov

In vitro studies using cell cultures like peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1, which serve as models for microglia, are used to assess the anti-inflammatory effects of compounds. nih.gov It has been shown that Aβ can induce the release of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) from these cells. nih.gov Selective BuChE inhibition has been demonstrated to lower the production of these pro-inflammatory cytokines. nih.gov Furthermore, some compounds have been shown to suppress the overexpression of genes encoding for pro-inflammatory cytokines in microglial cells. mdpi.com

In Vitro Determination of Antioxidant Activity (e.g., Radical Scavenging)

Oxidative stress is a well-established contributor to the pathology of neurodegenerative diseases. tandfonline.com Compounds with antioxidant activity can counteract the damaging effects of reactive oxygen species (ROS). The antioxidant potential of compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferrous ion-chelating techniques. dergipark.org.tr

Several studies have highlighted the antioxidant properties of various cholinesterase inhibitors. dergipark.org.trresearchgate.net For example, some thiazole (B1198619) derivatives have shown significant DPPH radical scavenging activities. dergipark.org.tr The antioxidant activity of plant extracts is often correlated with their total polyphenolic content. phcog.com The ability of a compound to scavenge free radicals can contribute to its neuroprotective effects by reducing oxidative damage in the brain. researchgate.net

In Vivo Studies in Animal Models of Neurodegenerative Conditions

The preclinical pharmacological evaluation of novel therapeutic compounds relies heavily on in vivo studies utilizing animal models that replicate key pathological features of human neurodegenerative diseases. For this compound, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a series of in vivo experiments have been conducted to assess its potential efficacy. These studies have primarily focused on models of cognitive impairment, neurochemical alterations, neuroinflammation, and amyloid pathology, which are characteristic of conditions like Alzheimer's disease (AD).

Cognitive and Memory Impairment Models (e.g., Scopolamine-induced Amnesia, Aβ-induced Cognitive Dysfunction)

Scopolamine (B1681570), a muscarinic receptor antagonist, is widely used to induce a transient cholinergic deficit, leading to learning and memory impairments in animal models. nih.govacs.org This model is valuable for evaluating the potential of cholinesterase inhibitors to enhance cholinergic neurotransmission and thereby improve cognitive function. nih.govmdpi.com Studies have shown that administration of scopolamine significantly increases the activity of AChE in the brain, leading to the degradation of acetylcholine and subsequent memory deficits. nih.govmdpi.com

Similarly, the intracerebroventricular injection of amyloid-beta (Aβ) peptides is another established method to induce cognitive dysfunction in rodents, mimicking a key pathological hallmark of Alzheimer's disease. nih.govnih.gov This model allows for the investigation of compounds that may mitigate the cognitive deficits associated with Aβ pathology. nih.govnih.gov

In studies involving scopolamine-induced amnesia, various compounds with dual AChE/BuChE inhibitory activity have demonstrated the ability to reverse cognitive impairments. researchgate.netnih.gov For instance, in Y-maze and novel object recognition tests, treatment with such inhibitors has been shown to significantly improve spontaneous alternation performance and the discrimination index in scopolamine-treated mice. acs.org These behavioral improvements are often correlated with the inhibition of both AChE and BuChE in the brain. nih.govresearchgate.netnih.gov

The table below summarizes findings from studies using these cognitive impairment models with various dual-acting inhibitors.

| Model | Key Findings | Behavioral Tests | Reference |

|---|---|---|---|

| Scopolamine-induced Amnesia | Dual inhibitors reversed learning and memory impairments. | Y-maze, Novel Object Recognition Test | acs.orgresearchgate.netnih.gov |

| Aβ-induced Cognitive Dysfunction | Dual inhibitors ameliorated cognitive deficits. | Not Specified | nih.govnih.gov |

Modulation of Neurochemical Markers in Animal Brains (e.g., Acetylcholine Levels)

A primary therapeutic strategy for symptomatic relief in Alzheimer's disease is the inhibition of cholinesterases to increase the levels of acetylcholine (ACh) in the brain. mdpi.comoup.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the hydrolysis of ACh. acs.org While AChE is the predominant enzyme in a healthy brain, BuChE activity increases in the brains of individuals with AD, particularly in regions affected by amyloid pathology, and may compensate for the loss of cholinergic neurons. mdpi.comnih.gov

In vivo studies in animal models have demonstrated that dual inhibitors of AChE and BuChE can effectively modulate neurochemical markers. In scopolamine-induced amnesia models, which create a cholinergic deficit, treatment with dual inhibitors has been shown to significantly suppress the increased AChE activity and, in some cases, BuChE activity in the brain. nih.govmdpi.com This inhibition leads to a subsequent increase in ACh levels, which is believed to underlie the observed improvements in cognitive function. mdpi.com

For example, some studies have reported a dose-dependent inhibition of AChE activity in the hippocampus and cortex of mice treated with dual inhibitors following a scopolamine challenge. nih.govmdpi.com This enzymatic inhibition was directly correlated with an increase in brain ACh levels. mdpi.com Interestingly, while some dual inhibitors affect both enzymes, others may show a more pronounced effect on AChE in certain models. mdpi.com

The table below presents data on the modulation of neurochemical markers by dual cholinesterase inhibitors in animal models.

| Animal Model | Neurochemical Marker | Effect of Dual Inhibitor | Brain Region | Reference |

|---|---|---|---|---|

| Scopolamine-induced Amnesia | AChE Activity | Decreased | Hippocampus, Cortex | nih.govmdpi.com |

| Scopolamine-induced Amnesia | BuChE Activity | Decreased/No Change | Hippocampus, Cortex | nih.govmdpi.com |

| Scopolamine-induced Amnesia | Acetylcholine (ACh) Levels | Increased | Hippocampus | mdpi.com |

| Cirrhotic Rats (Liver Failure Model) | AChE Activity | Increased in untreated | Frontal Cortex | researchgate.net |

| Cirrhotic Rats (Liver Failure Model) | BuChE Activity | No change in untreated | Frontal Cortex | researchgate.net |

Assessment of Neuroinflammatory Markers in Vivo

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. mdpi.com It is characterized by the activation of glial cells, which in turn release pro-inflammatory cytokines and other inflammatory mediators. oup.comnih.gov This inflammatory cascade can contribute to neuronal damage and exacerbate other pathological processes, such as amyloid deposition. oup.com

The cholinergic system itself has been linked to the modulation of inflammation. nih.gov Acetylcholine can exert anti-inflammatory effects, and therefore, reduced levels of this neurotransmitter, as seen in AD, may contribute to a pro-inflammatory state. nih.gov Consequently, inhibiting cholinesterases to boost acetylcholine levels could have a secondary benefit of reducing neuroinflammation. mdpi.com

In vivo studies using models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), have been employed to evaluate the anti-inflammatory potential of various compounds. mdpi.com LPS administration leads to a significant increase in neuroinflammatory markers like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

Research has shown that certain cholinesterase inhibitors can significantly decrease the levels of these neuroinflammatory markers in the brains of LPS-treated animals. mdpi.com For instance, some inhibitors have been found to reduce the upregulation of COX-2, 5-LOX, and AChE itself, which can be induced by inflammation. mdpi.com Furthermore, these compounds have been observed to lower the levels of pro-inflammatory cytokines while potentially increasing anti-inflammatory cytokines. mdpi.com

The table below summarizes the effects of cholinesterase inhibitors on neuroinflammatory markers in vivo.

| Animal Model | Neuroinflammatory Marker | Effect of Inhibitor Treatment | Reference |

|---|---|---|---|

| LPS-induced Neuroinflammation | COX-2 | Decreased | mdpi.com |

| LPS-induced Neuroinflammation | 5-LOX | Decreased | mdpi.com |

| LPS-induced Neuroinflammation | TNF-α | Decreased | mdpi.com |

| LPS-induced Neuroinflammation | IL-6 | Decreased | mdpi.com |

| LPS-induced Neuroinflammation | AChE | Decreased | mdpi.com |

Analysis of Amyloid Pathology in Transgenic Animal Models

A central feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into plaques in the brain. mdpi.comresearchgate.net Transgenic animal models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations, such as the APPSWE/PSEN1dE9 mouse model, develop age-dependent Aβ plaque pathology and are therefore valuable tools for studying potential anti-amyloid therapies. nih.gov

Interestingly, both AChE and BuChE have been found to be associated with Aβ plaques in the brains of both AD patients and these transgenic models. researchgate.netnih.govfrontiersin.org While AChE can promote the aggregation of Aβ peptides, BuChE's role is less clear, with some studies suggesting it may also be involved in plaque maturation. nih.govfrontiersin.org The co-localization of these enzymes with amyloid plaques suggests that their inhibition could potentially impact amyloid pathology. frontiersin.org

In vivo studies using transgenic models have investigated the effects of cholinesterase inhibitors on amyloid deposition. Some research indicates that treatment with certain dual AChE/BuChE inhibitors can lead to a reduction in amyloid plaque burden. frontiersin.org For example, in a transgenic Drosophila model of AD, a novel AChE inhibitor was shown to improve AD-like symptoms and reduce the number of amyloid plaques. frontiersin.org This effect was hypothesized to be due to the inhibitor reducing the AChE surface available for amyloid interaction and subsequent aggregation. frontiersin.org

Furthermore, histochemical analysis of the APPSWE/PSEN1dE9 mouse model has revealed that BuChE activity is associated with a subpopulation of Aβ plaques, suggesting a role for this enzyme in plaque development. nih.gov In these mice, BuChE-positive plaques were found in various brain regions, including the cerebral cortex and hippocampus. nih.gov

The table below provides an overview of findings related to the analysis of amyloid pathology in transgenic animal models treated with cholinesterase inhibitors.

| Transgenic Model | Key Finding | Brain Regions Affected | Reference |

|---|---|---|---|

| APPSWE/PSEN1dE9 Mouse | BuChE activity is associated with Aβ plaques. | Olfactory structures, cerebral cortex, hippocampus, amygdala, cerebellum | nih.gov |

| Transgenic Drosophila (Aβ expressing) | AChE inhibitor treatment reduced amyloid plaque number. | Fruit fly CNS | frontiersin.org |

| APP–PS1 mice | AChE activity is associated with amyloid plaques. | Cerebral cortex | frontiersin.org |

Multi Target Directed Ligand Mtdl Aspects of Ache/buche in 2 Derivatives

Rational Design of MTDLs Incorporating Cholinesterase Inhibition

The rational design of MTDLs is a cornerstone of modern medicinal chemistry, with a significant focus on complex conditions like Alzheimer's disease. mdpi.com A prevalent strategy in this field is molecular hybridization, where pharmacophores—distinct structural units responsible for a molecule's biological activity—from different parent drugs are combined into a new, single hybrid compound. tandfonline.commdpi.comresearchgate.net The goal is for this new molecule to retain the desired activities of its parent fragments, thereby engaging multiple targets at once. mdpi.commdpi.com

Several design strategies are employed to create these hybrids:

Linking Approach: This involves connecting two or more distinct pharmacophores with a chemical linker or spacer. nih.govmdpi.com The nature and length of the linker are critical and can significantly influence the biological activity of the final MTDL. mdpi.com While straightforward, this method can sometimes result in larger molecules with less favorable drug-like properties. nih.gov

Fusion Approach: In this strategy, two scaffolds are merged directly without a linker, which can help manage the molecular size. nih.gov

Incorporation/Overlapping Approach: This method integrates or overlaps key features from different pharmacophores into a new, cohesive structure. nih.gov

Synergistic Effects of Multi-Target Engagement on Disease Pathways

The primary advantage of the MTDL strategy lies in the potential for synergistic effects, where the combined therapeutic impact is greater than the sum of the individual actions. nih.govmdpi.com By simultaneously modulating different pathological cascades, a single MTDL can interfere with the complex network of events that drive neurodegeneration more effectively than a single-target agent. researchgate.netnih.gov

For instance, in Alzheimer's disease, the cognitive decline is linked to both a deficit in the neurotransmitter acetylcholine (B1216132) and the toxic aggregation of amyloid-β (Aβ) peptides. nih.govpreprints.org An MTDL that both inhibits acetylcholinesterase (AChE)—thereby increasing acetylcholine levels—and prevents Aβ aggregation can address two central features of the disease. nih.govmdpi.com Experimental studies have shown that combining different mechanisms, such as cholinesterase inhibition and melatonin's protective effects, can produce synergistic protection at lower concentrations than when each agent is used alone. nih.gov

Furthermore, the interplay between different neurotransmitter systems, like the cholinergic and glutamatergic systems, is crucial in AD pathology. mdpi.com MTDLs that jointly target AChE and the NMDA receptor can provide both symptomatic relief by boosting cholinergic function and a neuroprotective effect by preventing glutamate-induced excitotoxicity. mdpi.comutdallas.edu This integrated approach may lead to more profound and lasting therapeutic benefits. utdallas.edu

**6.3. Integration of Additional Pharmacological Targets

The versatility of the MTDL approach allows for the incorporation of various pharmacophores to address the diverse pathological elements of Alzheimer's disease. Building on a cholinesterase inhibitor core, derivatives can be designed to engage a range of other important targets.

Table 1: Examples of MTDLs with Cholinesterase and MAO Inhibitory Activity

| Compound/Series | Target(s) | Key Findings | Reference(s) |

| Ladostigil (B1674322) | AChE, BuChE, MAO-A, MAO-B | Combines pharmacophores from rivastigmine (B141) and rasagiline (B1678815). | nih.govmdpi.com |

| ASS234 | AChE, BuChE, MAO-A, MAO-B | A donepezil-indolyl hybrid; potent irreversible inhibitor of MAO-A and MAO-B. | frontiersin.orgfrontiersin.org |

| Tacrine-Selegiline Hybrids | AChE, BuChE, MAO-A, MAO-B | Potent inhibitors of all four enzymes that can penetrate the blood-brain barrier. | mdpi.com |

| 2H-Chromen-2-one Derivatives | AChE, MAO-B | Derivative 3h was identified as a potent and selective MAO-B inhibitor (IC₅₀ = 2.8 nM) and a moderate AChE inhibitor (IC₅₀ = 8.99 µM). | mdpi.com |

| Chromone-Donepezil Hybrids | AChE, BuChE, MAO-B | Compound 5c showed balanced inhibitory potential against AChE (IC₅₀ = 0.37 µM), BuChE (IC₅₀ = 5.24 µM), and selective for MAO-B (IC₅₀ = 0.272 µM). | rsc.org |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The enzyme BACE-1 initiates the process that produces the amyloid-β peptides which form toxic plaques in the AD brain. nih.govpreprints.org Inhibiting BACE-1 is a key disease-modifying strategy. nih.gov MTDLs that dually inhibit both AChE and BACE-1 aim to simultaneously provide symptomatic relief and slow the underlying amyloid pathology. nih.govrsc.org The design of these dual inhibitors often involves combining a known AChE-binding scaffold, like tacrine (B349632) or the N-benzylpiperidine from donepezil (B133215), with a fragment that binds to BACE-1. nih.govmdpi.com For example, researchers have designed and synthesized pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives and new benzamides as potential dual AChE/BACE-1 inhibitors. rsc.orgresearchgate.net Another study used a natural product, notopterol, which inhibits BACE1, as a scaffold to design triple inhibitors targeting AChE, BACE1, and GSK3β. acs.org

The dysregulation of metal ions like copper, iron, and zinc is a feature of the AD brain, where these metals can promote Aβ aggregation and oxidative stress. heraldopenaccess.usphyschemres.org MTDLs can be endowed with metal-chelating properties by incorporating moieties capable of binding these ions. heraldopenaccess.usresearchgate.net The 8-hydroxyquinoline (B1678124) scaffold, found in clioquinol, is a well-known metal chelator and has been hybridized with cholinesterase inhibitor fragments. mdpi.commdpi.com For instance, hybrids of tacrine and quercetin (B1663063) (a natural metal chelator) have been computationally designed and studied. physchemres.org Similarly, rivastigmine has been conjugated with hydroxyphenylbenzimidazole to create hybrids with both cholinesterase inhibitory activity and metal-chelating properties. mdpi.com These compounds can sequester metal ions, preventing them from participating in toxic Aβ aggregation. mdpi.commdpi.com

The MTDL strategy extends to other targets relevant to cognition and neuroprotection. nih.govresearchgate.net

Histamine H₃ Receptors (H₃R): These receptors regulate the release of multiple neurotransmitters, including acetylcholine. mdpi.commdpi.com Blocking the H₃R (antagonism) can enhance cholinergic neurotransmission, making it a synergistic partner for direct cholinesterase inhibition. mdpi.comresearchgate.net MTDLs combining H₃R antagonism and AChE inhibition have been successfully developed, often using scaffolds like benzophenone (B1666685) or benzothiazole. mdpi.comresearchgate.netresearchgate.net

NMDA Receptors: While essential for learning and memory, excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to glutamate-induced excitotoxicity, a form of neuronal damage seen in AD. mdpi.comutdallas.edu MTDLs have been designed to combine moderate NMDA receptor antagonism with potent AChE inhibition. utdallas.eduresearchgate.net This approach is inspired by the clinical use of combining the NMDA antagonist memantine (B1676192) with an AChE inhibitor. mdpi.comutdallas.edu Hybrids linking fragments of tacrine or galantamine with memantine-like structures have been synthesized to achieve this dual activity in a single molecule. mdpi.commdpi.combiorxiv.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Ache/buche in 2

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. mdpi.comksu.edu.tr This method estimates the binding affinity and analyzes the interactions that stabilize the complex. For cholinesterase inhibitors, docking studies are typically performed using the crystal structures of AChE (e.g., PDB ID: 4EY7) and BuChE (e.g., PDB ID: 4BDS). frontiersin.org

Ligand-Enzyme Interactions at Atomic Level

Docking simulations reveal the specific non-covalent interactions between the inhibitor and the amino acid residues within the enzyme's active site. These interactions are crucial for the inhibitor's function. Common interactions for cholinesterase inhibitors include:

Hydrogen Bonds: These form between hydrogen bond donors and acceptors on the ligand and the enzyme. For example, in studies of other inhibitors, hydrogen bonds are often observed with residues like Tyr124 in AChE or Ser198 and His438 in BuChE. ksu.edu.tr

π-π Stacking: These occur between aromatic rings. The active sites of both AChE and BuChE are rich in aromatic residues. For instance, the Trp86 residue in AChE and the Trp82 residue in BuChE are frequently involved in π-π stacking interactions with inhibitors. nih.govacs.org

Hydrophobic Interactions: These interactions are critical for the stabilization of the inhibitor within the deep and narrow active site gorge of the cholinesterases. nih.gov

Identification of Key Residues for Binding Affinity

Through docking studies, specific amino acid residues that are critical for binding can be identified. The active site of cholinesterases is often described as having a catalytic active site (CAS) at the bottom of a gorge and a peripheral anionic site (PAS) near the entrance. nih.gov

For AChE: Key residues often identified in docking studies of various inhibitors include Trp86, Tyr124, Trp286, Tyr337, and Tyr341. nih.gov These residues contribute to binding through a combination of hydrophobic and aromatic interactions.

For BuChE: The active site gorge of BuChE is larger than that of AChE, which allows it to accommodate bulkier inhibitors. nih.gov Key residues for inhibitor binding in BuChE include Asp70, Trp82, His438, and Tyr332. nih.govnih.gov The interaction with Trp82 is particularly important for stabilizing inhibitors in the active site. nih.gov

| Enzyme | Key Interacting Residues (Examples from various inhibitors) | Common Interaction Types |

| AChE | Trp86, Tyr124, Trp286, Tyr337, Tyr341 | π-π Stacking, Hydrogen Bonding, Hydrophobic |

| BuChE | Asp70, Trp82, Ser198, His438, Tyr332 | Hydrogen Bonding, π-π Stacking, Electrostatic |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov A simulation of 100 nanoseconds or more can validate the interactions predicted by docking and assess the conformational stability of the complex. mdpi.com Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Lower RMSF values for residues in the binding site suggest that the inhibitor has stabilized that region of the protein. nih.gov

For a hypothetical stable complex of AChE/BuChE-IN-2, one would expect to see the RMSD of the protein backbone plateau after an initial equilibration period, and the RMSF of the active site residues to be relatively low.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov

Development of Predictive Models for Cholinesterase Inhibition

To develop a QSAR model, a dataset of compounds with known inhibitory activities (IC50 values) against AChE and BuChE is required. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the structural properties (descriptors) of the molecules with their activity. researchgate.net A robust QSAR model will have high correlation coefficients (R²) and predictive ability (Q²), indicating its reliability for predicting the activity of new, untested compounds. researchgate.net

Identification of Molecular Descriptors Influencing Activity

QSAR models help identify the key molecular properties (descriptors) that influence a compound's inhibitory potency. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For example, a QSAR study on a series of cholinesterase inhibitors might reveal that:

For AChE inhibition: The presence of secondary aromatic amines, a higher number of -CH2- groups, and a smaller ring size may be favorable for activity. nih.gov

For BuChE inhibition: Features like the topological distance between nitrogen atoms and the presence of certain fragments (e.g., secondary aromatic amides) may enhance inhibitory potential. nih.gov

These insights are invaluable for the rational design and optimization of new, more potent inhibitors.

Future Research Directions and Preclinical Translational Perspectives for Ache/buche in 2

Optimization Strategies for Enhanced Potency and Selectivity in Preclinical Models

The development of dual AChE/BuChE inhibitors is a key strategy in the treatment of conditions like Alzheimer's disease (AD). oup.com Future research will focus on refining the potency and selectivity of these compounds. Advanced discovery methods, including high-throughput screening and molecular docking, are being used to design molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. patsnap.com This dual-site binding can lead to enhanced affinity and selectivity. patsnap.com

A significant challenge is to balance the inhibition of both AChE and BuChE. While AChE is the primary target in early-stage AD, BuChE activity becomes more prominent as the disease progresses. oup.com Therefore, developing inhibitors that can adapt to these changing enzyme levels is a critical area of research. Machine learning and quantitative structure-activity relationship (QSAR) models are being employed to predict the activity and selectivity of new compounds, which can accelerate the identification of potent and selective inhibitors. nih.govresearchgate.net

Table 1: Key Optimization Strategies

| Strategy | Description | Desired Outcome |

| Dual-Site Binding | Designing molecules to interact with both the catalytic and peripheral sites of cholinesterases. | Increased binding affinity and selectivity. patsnap.com |

| Balanced Inhibition | Developing inhibitors that effectively target both AChE and BuChE. | Sustained therapeutic effect throughout disease progression. oup.comkarger.com |

| In Silico Modeling | Utilizing QSAR and machine learning to predict compound efficacy. | Faster identification of lead compounds with high potency. nih.govfrontiersin.org |

Exploration of Novel Chemical Scaffolds and Hybrid Molecules

The search for more effective treatments has led to the exploration of novel chemical scaffolds and the creation of hybrid molecules. heraldopenaccess.us This approach involves combining the pharmacophores of existing drugs or natural compounds to create new entities with multiple therapeutic actions. heraldopenaccess.us For instance, researchers are developing hybrid compounds that merge the structural features of an AChE inhibitor with those of an antioxidant or a monoamine oxidase (MAO) inhibitor. researchgate.netmdpi.com

Natural products also serve as a rich source of inspiration for new scaffolds. bohrium.com Compounds derived from plants, such as flavonoids and alkaloids, have shown promise as cholinesterase inhibitors and are being used as templates for the design of new synthetic molecules. researchgate.netijnrd.org The 1,3,5-triazine (B166579) scaffold, for example, has been identified as a promising base for developing new agents for AD, with some hybrids showing significant inhibitory activity against both AChE and BuChE. mdpi.com

Table 2: Examples of Novel Scaffolds and Hybrids

| Scaffold/Hybrid Type | Example | Therapeutic Aim |

| Triazine Hybrids | 1,3,5-triazine-benzimidazole hybrids | Potent and selective inhibition of AChE and BuChE. mdpi.com |

| Natural Product Derivatives | Apigenin–rivastigmine (B141) hybrids | Dual inhibition with antioxidant and neuroprotective properties. mdpi.com |

| Multi-Target Hybrids | Tacrine-ferulic acid hybrids | Combining cholinesterase inhibition with antioxidant activity. researchgate.net |

Development of Advanced Preclinical Disease Models

To better predict the clinical efficacy of new dual inhibitors, there is a need for more sophisticated preclinical models that can accurately replicate the complexity of human neurodegenerative diseases. patsnap.com Current research is moving beyond traditional animal models to include advanced in vitro systems like three-dimensional (3D) neuronal cultures, organoids, and "organ-on-a-chip" technologies. patsnap.com These models offer a more physiologically relevant environment for assessing the pharmacodynamic and pharmacokinetic properties of drug candidates. patsnap.com

The use of AChE knockout mice in preclinical studies has been instrumental in demonstrating the role of BuChE in acetylcholine (B1216132) hydrolysis, supporting the rationale for dual inhibition. dovepress.com Future models will likely incorporate genetic and biochemical markers to allow for more personalized medicine approaches, targeting subpopulations that are most likely to benefit from a particular therapy. patsnap.com

Investigating Potential for Combination Therapies in Preclinical Settings

For example, the combination of a cholinesterase inhibitor with memantine (B1676192), an NMDA receptor antagonist, has shown promise in preclinical models, leading to greater improvements in memory than either treatment alone. springermedizin.de There is also growing interest in combining pharmacological treatments with non-pharmacological approaches like neuromodulation or dietary interventions. patsnap.com

Bridging Preclinical Findings to Potential Therapeutic Strategies

The ultimate goal of preclinical research is to translate promising findings into effective therapeutic strategies for patients. A crucial step in this process is to establish a clear link between the mechanisms of action observed in preclinical models and the clinical outcomes in humans. nih.govpsychiatrist.com For dual AChE/BuChE inhibitors, this means demonstrating that the balanced inhibition of both enzymes leads to improved cognitive function and a slower rate of disease progression. karger.comeurekaselect.com

As our understanding of the roles of AChE and BuChE in the brain evolves, so too will the therapeutic strategies. oup.comnih.gov The progressive increase in BuChE activity in the AD brain suggests that dual inhibitors may provide more sustained efficacy over the course of the disease compared to selective AChE inhibitors. oup.comkarger.com Future clinical trials will be essential to validate the theoretical advantages of dual inhibition and to determine the optimal characteristics of these compounds for clinical use. karger.comnih.gov

Q & A

Q. What are the primary enzymatic targets of AChE/BuChE-IN-2, and how are its inhibitory activities quantified experimentally?

this compound is a dual inhibitor targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Its inhibitory potency is quantified using in vitro enzyme activity assays, with IC50 values of 0.72 μM (AChE) and 0.16 μM (BuChE) . Standard protocols involve pre-incubating the compound with purified enzymes, followed by spectrophotometric measurement of substrate hydrolysis rates (e.g., Ellman’s method). Data normalization against controls ensures reproducibility .

Q. What experimental evidence supports this compound’s ability to inhibit β-amyloid (Aβ) aggregation?

this compound inhibits self-induced Aβ aggregation with an IC50 of 62.52 μM, demonstrated via thioflavin T (ThT) fluorescence assays . The compound disrupts Aβ fibril formation by binding to hydrophobic regions, validated through molecular dynamics simulations and transmission electron microscopy (TEM) imaging of fibril morphology .

Q. How is the blood-brain barrier (BBB) permeability of this compound assessed in preclinical studies?

BBB permeability is evaluated using in vitro models like parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo pharmacokinetic studies in rodents. This compound exhibits logP values < 5 and polar surface area < 90 Ų, aligning with Lipinski’s Rule of Five for CNS penetration . Brain-to-plasma ratio measurements post-oral administration confirm its bioavailability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s high in vitro potency and lower Aβ aggregation inhibition efficacy?

The apparent contradiction arises from differences in experimental systems: enzyme inhibition assays use purified proteins, while Aβ aggregation involves complex kinetics influenced by metal ions (e.g., Cu<sup>2+</sup>) and oxidative stress. Researchers should perform in situ assays in neuronal cell lines (e.g., SH-SY5Y) to model Aβ toxicity under physiologically relevant conditions . Comparative studies with analogs (e.g., AChE/BuChE-IN-3) may clarify structure-activity relationships .

Q. What computational strategies are recommended to optimize this compound’s multi-target activity?

Molecular docking (e.g., AutoDock Vina) identifies binding poses at AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS), while molecular dynamics simulations assess stability over 100 ns trajectories . Free energy calculations (MM-PBSA/GBSA) prioritize derivatives with balanced AChE/BuChE inhibition and Aβ anti-aggregation properties .

Q. How should researchers design experiments to validate this compound’s neuroprotective effects in Alzheimer’s disease models?

Use transgenic mice (e.g., APP/PS1) to evaluate cognitive improvements (Morris water maze, Y-maze) and histopathological changes (Aβ plaque burden via immunohistochemistry). Pair these with in vitro neuroprotection assays measuring SH-SY5Y cell viability under oxidative stress (H2O2-induced apoptosis) and synaptic protein expression (e.g., synaptophysin) .

Data Contradiction and Validation

Q. What methodological safeguards ensure reliability when comparing this compound’s IC50 values across studies?

- Standardization: Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4, 25°C).

- Controls: Include donepezil as a positive control for AChE inhibition.

- Reproducibility: Triplicate experiments with independent batches of the compound. Discrepancies may arise from variations in assay sensitivity (e.g., fluorometric vs. colorimetric substrates) .

Q. How can conflicting reports on this compound’s antioxidant activity be resolved?

Confounders include differences in ROS detection methods (DCFH-DA vs. electron spin resonance) and cell models (primary neurons vs. immortalized lines). Validate findings using multiple assays (e.g., lipid peroxidation, SOD activity) and correlate with in vivo redox markers (e.g., glutathione levels in brain homogenates) .

Methodological Recommendations

- For enzyme kinetics: Use Lineweaver-Burk plots to confirm non-competitive inhibition of AChE .

- For Aβ studies: Combine ThT assays with atomic force microscopy (AFM) to quantify fibril size distribution .

- For in vivo validation: Include pharmacokinetic parameters (Cmax, t1/2) in rodent studies to guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.